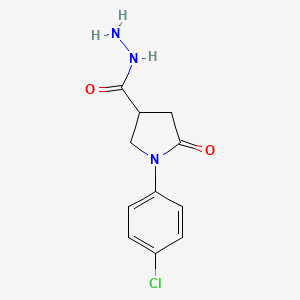

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBUBNCMYUNOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of pyrrolidinone carbohydrazides are highly dependent on substituent positions and heterocyclic additions. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations :

- Substituent Position : The 4-chlorophenyl variant (target compound) differs from the 3-chlorophenyl analog (QZ-0162) in halogen placement, which may alter electronic effects and intermolecular interactions .

- Heterocyclic Additions : Derivatives with oxadiazole or triazole rings (e.g., compounds in ) exhibit higher melting points (up to 268°C), suggesting enhanced crystallinity and stability compared to simpler carbohydrazides .

- Synthesis Yields : Compounds with bulky substituents (e.g., benzimidazole in ) show lower yields (55%), likely due to steric hindrance during condensation reactions .

Antioxidant Activity

Antioxidant efficacy, measured via DPPH radical scavenging and reducing power assays, highlights the role of heterocyclic moieties:

Table 2: Antioxidant Activity Comparison

Key Observations :

- Heterocyclic Impact : Oxadiazole and triazole derivatives () outperform ascorbic acid, demonstrating that electron-rich heterocycles enhance radical scavenging capacity .

- Chlorophenyl Role : The 5-chloro-2-hydroxyphenyl group in these derivatives likely synergizes with heterocycles to stabilize free radicals via resonance and hydrogen bonding .

Cytotoxic and Antibacterial Potential

- Chalcone Derivatives : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) exhibited moderate cytotoxicity (IC50 = 100 μg/mL) against MCF7 cells, suggesting that chloro-substituted aromatics may disrupt cancer cell proliferation .

- Hydrazone-Azole Hybrids : Derivatives with benzimidazole or isatin moieties () are hypothesized to exhibit antibacterial activity due to their planar, conjugated structures, which facilitate DNA intercalation .

Biological Activity

Overview

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive review of its biological activity, synthesis, and structure-activity relationships, supported by case studies and detailed research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with pyrrolidine-based scaffolds. The compound can be synthesized through various methods, including condensation reactions that yield the desired hydrazide form.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Testing: In vitro assays using the MTT method indicated that the compound reduces cell viability in a dose-dependent manner. For instance, at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to untreated controls .

- Structure-Activity Relationship (SAR): Modifications on the phenyl ring, such as introducing electron-withdrawing groups like chlorine, enhanced anticancer activity. The presence of the 4-chlorophenyl group was particularly noted for improving cytotoxic effects relative to other substitutions .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate its effectiveness against multidrug-resistant strains of bacteria.

Key Findings:

- Antibacterial Efficacy: The compound exhibited notable activity against Staphylococcus aureus strains resistant to conventional treatments. In vitro tests revealed Minimum Inhibitory Concentrations (MICs) that suggest potential for development into therapeutic agents against resistant bacterial infections .

Table 1: Biological Activity Summary of this compound

Case Studies

- Anticancer Study : A study evaluating various derivatives showed that compounds with a chlorophenyl substitution had improved efficacy against A549 cells compared to other substitutions. The study highlighted that the cytotoxicity towards non-cancerous cells was also significant, suggesting a need for further optimization to enhance selectivity .

- Antimicrobial Study : Another investigation focused on the antimicrobial properties against resistant strains indicated that this compound could serve as a lead compound in developing new antibiotics targeting Gram-positive pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide, and what key reaction parameters influence yield?

- Methodology :

- Route 1 : Condensation of 4-chlorobenzaldehyde derivatives with pyrrolidine-2,5-dione intermediates, followed by hydrazide formation using hydrazine hydrate under reflux conditions in ethanol .

- Route 2 : Functionalization of pre-formed pyrrolidine-3-carboxylic acid derivatives via activation (e.g., using thionyl chloride) and subsequent hydrazide coupling .

- Critical Parameters :

- Temperature : Optimal yields (60–75%) are achieved at 80–100°C for cyclization steps.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility during hydrazide formation .

- Catalysts : Acidic conditions (HCl) or base catalysts (triethylamine) improve reaction efficiency .

- Data Table :

| Synthetic Route | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Route 1 | 68 | Ethanol, 80°C | |

| Route 2 | 72 | DMF, 100°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR confirms the presence of the chlorophenyl aromatic protons (δ 7.2–7.4 ppm) and the pyrrolidine ring protons (δ 2.5–3.5 ppm). C NMR identifies the carbonyl (δ 170–175 ppm) and hydrazide (δ 160–165 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] = 282.07) .

- FT-IR : Stretching vibrations at 1650–1680 cm (C=O) and 3200–3300 cm (N-H) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values: 12.5–50 µg/mL against S. aureus). Anticancer potential assessed using MTT assays (IC: 20–40 µM in HeLa cells) .

- Target Identification : Molecular docking suggests interaction with bacterial dihydrofolate reductase (DHFR) and human topoisomerase II .

Advanced Research Questions

Q. How can computational methods optimize the reaction mechanism for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and energy barriers for cyclization steps .

- Reaction Path Screening : ICReDD’s hybrid computational-experimental workflows identify optimal catalysts (e.g., p-toluenesulfonic acid) and solvent systems .

- Data Table :

| Computational Model | Predicted ΔG (kcal/mol) | Experimental Validation | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | -15.2 | Confirmed via HPLC |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolic Stability : Assess compound degradation via HPLC-UV under physiological conditions (pH 7.4, 37°C) to account for false negatives .

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to optimize temperature (70–110°C), solvent (DMF vs. ethanol), and stoichiometry (1:1.2 molar ratio of hydrazine) .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., over-oxidized pyrrolidine derivatives), guiding purification via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.